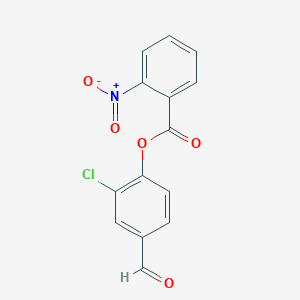

2-chloro-4-formylphenyl 2-nitrobenzoate

Description

2-Chloro-4-formylphenyl 2-nitrobenzoate is a substituted aromatic ester characterized by a benzaldehyde moiety at the 4-position and a nitro group at the 2-position on one benzene ring, coupled with a chloro-substituted 2-nitrobenzoate group on the adjacent ring. This compound is part of a broader class of formyl nitro aryl benzoates studied for their structural and electronic properties, particularly in crystallography and intermolecular interactions . Synthesized via esterification between 4-hydroxy-3-nitrobenzaldehyde and substituted benzoyl chlorides, its molecular architecture includes electron-withdrawing groups (nitro, chloro, formyl) that influence reactivity, solubility, and crystal packing .

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) 2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO5/c15-11-7-9(8-17)5-6-13(11)21-14(18)10-3-1-2-4-12(10)16(19)20/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXAMJJMBSEXNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Dihedral Angles and Planarity

The dihedral angle between the two benzene rings in 2-chloro-4-formylphenyl 2-nitrobenzoate is 4.96° , indicating near-planarity, which contrasts with related compounds:

- 4-Formyl-2-nitrophenyl 4-bromobenzoate (F4BrB) : Dihedral angle = 62.90° .

- 4-Formyl-2-nitrophenyl 4-chlorobenzoate (F2ClB) : Dihedral angle = 19.55° .

This planarity in the title compound arises from weak C–H···O interactions between the methyl group and nitro substituents, promoting a stacked arrangement absent in bulkier analogs like F4BrB .

Crystallographic Features

| Compound | Space Group | Z-value | R-Factor | Reference |

|---|---|---|---|---|

| This compound | P21/c | 4 | 0.049 | |

| 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate | P21/n | 4 | 0.043 | |

| 4-Nitrophenyl 2-chlorobenzoate | P21/c | 4 | 0.039 |

The title compound’s crystal packing lacks classical hydrogen bonds but forms helical chains via C–H···O interactions, differing from F4BrB, which exhibits edge-fused rings (graph set R33(15) ) .

Electronic and Functional Group Effects

Substituent Influence on Reactivity

Electron-withdrawing groups (EWGs) like nitro (–NO₂) and chloro (–Cl) decrease electron density on the aromatic rings, affecting electrophilic substitution patterns. For example:

- 2-Chloro-4-formylphenyl 2-fluorobenzoate (CAS 444065-63-8) shows reduced stability compared to the nitro-substituted analog due to fluorine’s weaker electron-withdrawing capacity .

- Methyl 2-nitrobenzoate (M2NB) exhibits higher electrophilicity at the ester carbonyl (IR C=O stretch at 1723 cm⁻¹) than methyl 2-chlorobenzoate (M2CB, C=O at 1705 cm⁻¹) .

Spectroscopic Data

The title compound’s formyl group (1690 cm⁻¹) is less electron-deficient than in fluorinated analogs due to resonance stabilization from the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.